Selective Plasma Cholesterol Reduction in Hyperlipemic Patients: Citiolone vs. Ademetionine and CDP-Choline
In a head-to-head comparative study of hyperlipemic patients, intravenous Citiolone (300 mg) demonstrated a selective and statistically significant decrease exclusively in plasma cholesterol, contrasting with the broader lipid-lowering profiles of ademetionine (SAMe, 45 mg) and CDP-choline (300 mg). Citiolone reduced plasma cholesterol (p < 0.001) without significantly affecting total lipids or triglycerides [1]. In comparison, SAMe reduced total lipids (p < 0.05), cholesterol (p < 0.001), and the beta-lipoprotein ratio, while CDP-choline decreased total lipids (p < 0.001), cholesterol (p < 0.01), and triglycerides (p < 0.01) [1]. This specificity suggests Citiolone operates via a distinct mechanism of action, likely a differential stimulation of hepatic phospholipid biosynthesis, offering a targeted therapeutic profile not provided by these close structural or functional analogs [1].
| Evidence Dimension | Plasma Cholesterol Reduction |
|---|---|
| Target Compound Data | Citiolone: Significant decrease in plasma cholesterol (p < 0.001) relative to baseline; no significant effect on total lipids or triglycerides |
| Comparator Or Baseline | Ademetionine (SAMe): Significant decrease in total lipids (p < 0.05) and cholesterol (p < 0.001); CDP-choline: Significant decrease in total lipids (p < 0.001), cholesterol (p < 0.01), and triglycerides (p < 0.01) |
| Quantified Difference | Citiolone uniquely reduces only cholesterol among lipid fractions, whereas SAMe and CDP-choline exhibit broader, multi-fraction lipid-lowering effects. |
| Conditions | Intravenous administration in hyperlipemic human subjects; Citiolone (300 mg), SAMe (45 mg), CDP-choline (300 mg) in 100 ml saline over 30 minutes |
Why This Matters
For research applications targeting hyperlipidemia associated with liver dysfunction, Citiolone provides a selective cholesterol-lowering tool, avoiding the broader metabolic perturbations of SAMe or CDP-choline, thereby enabling more precise mechanistic studies and potential therapeutic stratification.
- [1] Galeone F, Salvadori P, Guarguaglini M, Saba P. Effect of intravenous injection of CDP-choline, S-adenosyl-methionine and citiolone in subjects with hyperlipemia. Artery. 1979 Feb;5(2):157-69. PMID: 231953. View Source
